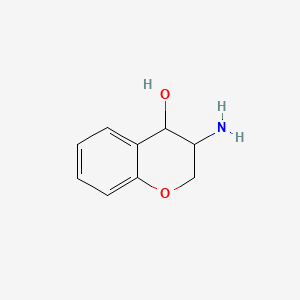

3-Amino-3,4-dihydro-2h-1-benzopyran-4-ol

Description

Historical Context and Evolution of Benzopyran Research

Research into benzopyran derivatives has a rich history, rooted in the isolation of naturally occurring compounds like flavonoids, tocopherols, and anthocyanins. researchgate.net For decades, scientists have been drawn to the synthesis of molecules containing heterocyclic units due to their significant medicinal and pharmaceutical applications. taylorandfrancis.com The benzopyran core is a fundamental unit in many natural products and has been a focal point for chemical synthesis. researchgate.net In recent years, particularly over the last decade, there has been a notable surge in the number of benzopyran compounds isolated and characterized, highlighting the expanding interest in this area. nih.gov This evolution has been driven by the discovery of their diverse biological activities and the continuous development of novel synthetic methodologies to access complex benzopyran structures. chemrxiv.org

Significance of the Dihydrobenzopyran Nucleus in Organic Chemistry

The dihydrobenzopyran nucleus, also known as a chroman ring, is a crucial structural motif in organic chemistry. nist.gov Dihydro- and tetrahydropyran (B127337) moieties are integral components of numerous natural products and pharmaceutical drugs. beilstein-journals.org Their significance extends beyond their presence in bioactive molecules; they are also valuable precursors in the synthesis of more complex chemical entities, such as C-glycosides and the cyclic components of macrocyclic antibiotics. beilstein-journals.org The fusion of the benzene (B151609) ring to the saturated pyran ring creates a rigid, three-dimensional structure that is synthetically versatile. The oxygen and nitrogen-containing heterocycles, in particular, are of great interest due to their biological importance. taylorandfrancis.com The lipophilic nature of the benzopyran core can facilitate the penetration of biological membranes, a desirable property in drug design. researchgate.net

Overview of Nitrogen-Containing Benzopyran Analogs in Synthetic Endeavors

The introduction of nitrogen atoms into the benzopyran scaffold, creating analogs like 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol, has been a highly fruitful strategy in synthetic and medicinal chemistry. mdpi.com These nitrogen-containing derivatives have been the subject of extensive synthetic exploration. For instance, various 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been synthesized and investigated for their potent and selective activity as ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor, indicating their potential as anxiolytic agents. nih.govnih.gov

Synthetic strategies often focus on creating libraries of these compounds by modifying substituents on the amino group, the aromatic ring, or the alkyl side chains to establish structure-activity relationships (SAR). nih.govnih.gov The development of enantioselective synthesis methods is also a key area of research, as the biological activity of chiral benzopyran derivatives can be highly dependent on their stereochemistry. nih.govmdpi.com The synthesis of these "unnatural" amino-alcohol scaffolds within the benzopyran framework allows for the exploration of novel chemical space and the development of new therapeutic agents. semanticscholar.org

Structure

3D Structure

Properties

CAS No. |

33607-86-2 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(3S,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m0/s1 |

InChI Key |

HCUMBNVFLOJFSA-CBAPKCEASA-N |

SMILES |

C1C(C(C2=CC=CC=C2O1)O)N |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C2O1)O)N |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)O)N |

Origin of Product |

United States |

Synthetic Strategies for 3 Amino 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Its Analogs

Direct Synthesis Approaches and Methodological Variations

The direct construction of the 3-amino-4-hydroxy-chroman system is a primary focus for chemists, aiming for efficiency and control over the core structure. These approaches often involve the initial formation of the chroman ring followed by the introduction of the required functional groups.

Condensation Reactions for Chroman Ring Formation

The formation of the chroman ring is a foundational step in the synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol. Condensation reactions are a class of chemical reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. wikipedia.org These reactions are fundamental to building the heterocyclic chroman system.

One common strategy involves the reaction of a phenol (B47542) with an α,β-unsaturated carbonyl compound or its equivalent. For instance, the reaction between a substituted phenol and an appropriate three-carbon component can lead to the chroman skeleton. Another powerful approach is the three-component synthesis of 2-amino-4H-chromenes, which involves the reaction of an aldehyde, malononitrile (B47326), and a phenol in the presence of a base like piperidine. nih.gov While this yields a chromene, subsequent reduction and functional group manipulation can lead to the desired chroman.

A notable method for constructing functionalized chroman derivatives is the cesium carbonate-promoted formal [4+2] annulation of 2'-hydroxychalcones with allenoates. nih.gov This strategy provides a direct route to multi-substituted chroman structures under mild conditions. nih.gov

Table 1: Examples of Condensation Reactions for Chroman Ring Formation

| Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Phenol | Piperidine | 2-Amino-4H-chromene | nih.gov |

Approaches for Stereoselective Introduction of the Amino and Hydroxyl Groups

With the chroman ring in place, the next critical challenge is the stereocontrolled introduction of the amino and hydroxyl groups at the C3 and C4 positions. The relative and absolute stereochemistry of these groups is often crucial for biological activity.

A prevalent method for installing the vicinal amino alcohol functionality is through the opening of an epoxide. For example, the synthesis of (±)-trans-4-Amino-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol starts from a 3,4-epoxide of the chroman ring. This epoxide is then opened by a nitrogen nucleophile, such as ammonia, to yield the trans-amino alcohol. prepchem.com The reaction involves treating the corresponding bromohydrin with a base like sodium hydride to form the epoxide in situ, which is then subjected to aminolysis. prepchem.com

Enantioselective methods are highly sought after to produce single-enantiomer products. Rhodium-catalyzed asymmetric C-H amination has been explored for the synthesis of trans-3-amino-4-arylchromans. researchgate.net This method utilizes a chiral catalyst to direct the stereochemical outcome of the C-N bond formation. researchgate.net Furthermore, recent advances in electrocatalysis have demonstrated stereoselective methods for synthesizing amino alcohols, which could be adapted for chroman systems. nih.gov Biocatalytic approaches, using enzymes like ketoreductases (KREDs), have also proven effective in the stereoselective synthesis of related amino alcohols, offering high diastereoselectivity. nih.gov

Advanced Synthetic Transformations for Structural Diversification

Once the core this compound structure is obtained, further modifications are often necessary to explore structure-activity relationships. Advanced synthetic transformations, particularly on the aromatic ring and the amino group, allow for the creation of diverse libraries of analogs.

Palladium-Mediated Cross-Coupling Reactions for Aromatic Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to modify the aromatic portion of the chroman scaffold. libretexts.orgwikipedia.org These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent. libretexts.org

A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents at the 5-position has been successfully prepared via palladium-mediated cross-coupling reactions. nih.gov This demonstrates the utility of this methodology in introducing diversity to the benzene (B151609) ring of the chroman system. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example of such transformations. libretexts.orgyoutube.com The development of efficient ligands and pre-catalyst systems is crucial for the success of these couplings, enabling reactions under mild and user-friendly conditions. rsc.orgnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on the Chroman Ring

| Coupling Reaction | Reactant 1 (Chroman) | Reactant 2 | Catalyst System | Product | Reference |

|---|

Introduction of Diverse Functionalities at the Chroman Core

Beyond palladium-catalyzed reactions, other methods can be employed to introduce a wide range of functional groups onto the chroman core, enhancing the structural diversity of the synthesized compounds. C-H functionalization has emerged as a strategic approach to directly convert C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. youtube.com

The synthesis of functionalized chromene and chroman derivatives can be achieved through domino reactions, which allow for the construction of complex molecules in a single step from simple precursors. nih.gov For example, a cesium carbonate-catalyzed domino addition of 2'-hydroxychalcones with allenoates leads to a variety of substituted chroman derivatives. nih.gov Furthermore, the chroman-4-one scaffold, a close relative, has been functionalized to create novel inhibitors of biological targets. acs.org

Derivatization of the Amino Group

The primary amino group at the C3 position is a key handle for structural diversification. Derivatization of this group can significantly alter the physicochemical and pharmacological properties of the molecule. A variety of reactions can be employed to modify the amino group, such as acylation, alkylation, sulfonylation, and the formation of ureas and carbamates.

A series of new 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives have been prepared, showcasing the derivatization of the amino functionality. nih.gov The synthesis of amino acid derivatives has also been explored, where amino acids are coupled to a core structure. semanticscholar.orgrsc.org These derivatization strategies are essential for creating libraries of compounds for biological screening. The choice of derivatizing agent is critical and can be guided by the desired properties of the final compound. rsc.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4H-chromene |

| (±)-trans-4-Amino-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol |

| trans-3-amino-4-arylchromans |

| 3,4-dihydro-3-amino-2H-1-benzopyran |

| Chroman-4-one |

Modifications at the Hydroxyl Group

Modifications of the hydroxyl group in this compound analogs are crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. The hydroxyl group offers a versatile handle for introducing a variety of substituents, thereby influencing properties such as receptor binding, selectivity, and pharmacokinetics.

A common strategy involves the etherification or esterification of the hydroxyl group. For instance, the synthesis of 5-alkoxy derivatives has been explored to modulate activity at serotoninergic receptors. nih.gov In these syntheses, the hydroxyl group can be alkylated using various alkyl halides in the presence of a suitable base. The choice of the alkyl group can significantly impact the biological activity of the resulting analog.

Another approach involves the replacement of the hydroxyl group with other functionalities. This can be achieved through a variety of chemical transformations. For example, conversion of the alcohol to a leaving group, such as a tosylate or mesylate, allows for subsequent nucleophilic substitution with a wide range of nucleophiles, including azides, cyanides, or various carbon nucleophiles. These modifications can lead to the discovery of novel compounds with altered biological activities.

The following table summarizes some examples of modifications at the hydroxyl group and the resulting analogs:

| Starting Material | Reagent(s) | Modification Type | Product |

| 3-Amino-5-hydroxy-3,4-dihydro-2H-1-benzopyran | Alkyl halide, Base | Etherification | 3-Amino-5-alkoxy-3,4-dihydro-2H-1-benzopyran |

| This compound | Acyl chloride, Base | Esterification | 4-Acyloxy-3-amino-3,4-dihydro-2H-1-benzopyran |

| This compound | TsCl, pyridine; then NaN3 | Nucleophilic Substitution | 4-Azido-3-amino-3,4-dihydro-2H-1-benzopyran |

These modifications are instrumental in developing a comprehensive understanding of the SAR for this class of compounds and in the design of new analogs with improved therapeutic potential.

Asymmetric Synthesis and Enantiomeric Resolution

The stereochemistry of this compound is critical for its biological activity. Often, one enantiomer exhibits significantly higher potency and selectivity for its biological target compared to the other. nih.govacs.org Therefore, the development of methods for the asymmetric synthesis and enantiomeric resolution of these compounds is of paramount importance.

The enantioselective preparation of this compound derivatives aims to directly produce the desired enantiomer in high enantiomeric excess (ee). One of the key strategies involves the asymmetric reduction of a corresponding ketone precursor. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

For example, the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), can effect the enantioselective reduction of a 3-amino-2H-1-benzopyran-4(3H)-one derivative to the corresponding chiral alcohol. Similarly, transition metal catalysts, such as those based on ruthenium or rhodium complexed with chiral ligands (e.g., BINAP), can catalyze the asymmetric hydrogenation of the ketone with high enantioselectivity.

Another powerful approach is the asymmetric aminohydroxylation of a suitable alkene precursor. This reaction, often catalyzed by osmium in the presence of a chiral ligand (e.g., a cinchona alkaloid derivative), can introduce both the amino and hydroxyl groups in a stereocontrolled manner.

The table below provides examples of enantioselective methods used in the preparation of these derivatives.

| Precursor | Method | Chiral Reagent/Catalyst | Product Enantiomeric Excess (ee) |

| 3-(Protected-amino)-2H-1-benzopyran-4(3H)-one | Asymmetric Reduction | Chiral Borane Reagent | >90% |

| 3-(Protected-amino)-2H-1-benzopyran-4(3H)-one | Catalytic Asymmetric Hydrogenation | Ru-BINAP complex | >95% |

| 2H-1-Benzopyran | Asymmetric Aminohydroxylation | OsO4, Chiral Ligand | High |

Chiral auxiliaries have been successfully employed in the asymmetric synthesis of amines and related compounds. yale.edu This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of this compound derivatives, a chiral auxiliary can be attached to the nitrogen atom of a precursor, guiding the diastereoselective reduction of the ketone or another key bond-forming reaction. The Ellman auxiliary, tert-butanesulfinamide, is a prominent example of a chiral amine reagent that has been widely used for the asymmetric synthesis of a vast array of chiral amines. yale.edu

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. beilstein-journals.orgnih.gov Chiral organocatalysts, such as proline and its derivatives, can activate substrates and control the stereochemistry of reactions. For the synthesis of chiral 3-amino-4-hydroxy-benzopyran structures, an organocatalytic asymmetric Mannich reaction could be envisioned, where a chiral amine catalyst promotes the enantioselective addition of a suitable nucleophile to an imine intermediate. researchgate.net Similarly, chiral Brønsted acids or hydrogen-bond donors can be used to catalyze enantioselective additions to imines or related electrophiles. beilstein-journals.org

Enzymatic resolution offers a highly selective method for separating enantiomers of racemic mixtures. This technique utilizes the stereospecificity of enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

In the case of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate one of the enantiomers of the amino or hydroxyl group in the presence of an acyl donor (e.g., vinyl acetate). The resulting acylated enantiomer can then be easily separated from the unreacted enantiomer by standard chromatographic techniques. Alternatively, if a racemic ester derivative is used as the starting material, a lipase can be employed for the stereoselective hydrolysis of one enantiomer, again allowing for separation.

The efficiency of enzymatic resolution is often high, providing both enantiomers with excellent optical purity.

Synthetic Route Optimization and Scale-Up Considerations

The transition of a synthetic route from a laboratory scale to an industrial scale presents numerous challenges that require careful optimization of the reaction conditions. The goal is to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable. researchgate.net

For the synthesis of this compound, key considerations for optimization include:

Starting Material Sourcing: The availability and cost of starting materials are critical factors. For instance, the synthesis of a related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, starts from 4-fluorophenol, a readily available chemical. researchgate.net

Reaction Conditions: Optimization of parameters such as temperature, pressure, solvent, and catalyst loading is crucial to maximize yield and minimize reaction times and by-product formation. For example, in a multi-step synthesis, telescoping reactions (performing multiple steps in a single pot) can significantly improve efficiency by reducing the number of work-up and purification steps. researchgate.net

Catalyst Selection and Recovery: For catalytic steps, especially those involving expensive transition metals, the choice of a highly active and stable catalyst is important. Furthermore, developing methods for catalyst recovery and reuse is essential for a cost-effective and sustainable process.

Purification Methods: On a large scale, chromatographic purification is often expensive and generates significant waste. Therefore, developing purification methods based on crystallization or distillation is highly desirable.

Safety and Environmental Impact: A thorough hazard assessment of all reagents and intermediates is necessary. The use of toxic or hazardous reagents should be minimized or replaced with safer alternatives (Green Chemistry principles). Solvent selection also plays a major role, with a preference for less toxic and more environmentally benign solvents.

The following table highlights key parameters and their considerations for the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |

| Starting Materials | High purity, small quantity | Cost, availability, supplier qualification |

| Solvents | Wide variety, including chlorinated solvents | Toxicity, flammability, environmental impact, recovery |

| Reagents | Stoichiometric or excess | Cost, atom economy, potential for catalytic alternatives |

| Temperature Control | Heating mantles, ice baths | Reactor design, heat transfer, exotherm control |

| Purification | Chromatography | Crystallization, distillation, extraction |

| Waste Management | Small volume, disposal | Large volume, treatment, recycling |

By systematically addressing these factors, a robust and efficient synthetic process for the large-scale production of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Reactions with Electrophiles, Nucleophiles, and Organometallic Reagents

The reactivity of the 3-aminochroman-4-ol framework can be selectively targeted at the aromatic ring, the heterocyclic portion, or the exocyclic functional groups.

The benzene (B151609) ring of the benzopyran system is activated towards electrophilic substitution by the ether oxygen atom. Synthetic strategies have leveraged this reactivity, particularly at the 5-position, to introduce a variety of substituents. While classical electrophilic aromatic substitution reactions are possible, modern cross-coupling reactions have proven highly effective for functionalizing this position.

Research has demonstrated the successful introduction of diverse functional groups at the 5-position through palladium-catalyzed reactions. nih.govresearchgate.net For instance, starting from a 5-trifluoromethanesulfonyloxy (triflate) derivative, which can be synthesized from the corresponding phenol (B47542), various groups can be installed. Palladium-catalyzed carbonylation reactions have been employed to introduce carboxylate esters, amides, and ketones. nih.gov Similarly, palladium-mediated cross-coupling reactions, such as the Stille coupling, have been used to append alkyl or aryl groups. researchgate.net These transformations underscore the accessibility of the 5-position for substitution, enabling the synthesis of a wide array of derivatives. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions at the 5-Position of the Benzopyran Ring

| Reaction Type | Reagents & Conditions | Resulting Substituent | Reference |

| Carbonylation | CO, Pd(OAc)₂, PPh₃, Alcohol/Amine | Carboxylate Ester / Amide | nih.gov |

| Stille Coupling | R-SnBu₃, Pd(PPh₃)₂Cl₂ | Alkyl / Vinyl Group | researchgate.net |

| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, NaHCO₃ | Phenyl Group | researchgate.net |

The chroman ring itself presents sites for nucleophilic attack. The C4 position, bearing a hydroxyl group, is a key reactive center. Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), generating a stabilized benzylic carbocation at C4. This intermediate is then susceptible to attack by various nucleophiles. This pathway allows for the C4-functionalization of the chroman ring. researchgate.net

Furthermore, the general reactivity of dihydropyran systems, which constitute the heterocyclic part of the chroman ring, involves susceptibility to nucleophilic attack, sometimes leading to ring-opening. chim.it In the context of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol, the stability of the benzopyran skeleton generally favors substitution at C4 over ring-opening under controlled conditions.

The amino and hydroxyl groups are central to the molecule's reactivity, acting as key handles for derivatization.

Amino Group: The primary amino group at the C3 position is nucleophilic and basic. It readily reacts with electrophiles such as alkyl halides and acyl chlorides to form secondary, tertiary amines, and amides, respectively. A wide range of N-substituted derivatives have been prepared using this reactivity. nih.govnih.gov The basicity of the nitrogen atom also allows for the formation of ammonium salts upon treatment with acids. In some reactions, the amino group can act as an intramolecular nucleophile, participating in cyclization reactions.

Hydroxyl Group: The hydroxyl group at C4 is a versatile functional group. As mentioned, it can be protonated and eliminated to facilitate nucleophilic substitution at the C4 position. researchgate.net It can also be acylated to form esters or alkylated to form ethers under appropriate conditions. The interplay between the C3-amino and C4-hydroxyl groups (a 1,2-aminoalcohol motif) can direct stereochemical outcomes in certain reactions and allows for the formation of specific cyclic derivatives, such as oxazolidines, upon reaction with aldehydes or ketones.

Ring-Opening, Ring-Closing, and Rearrangement Pathways

The benzopyran framework, while relatively stable, can undergo structural transformations such as ring-opening, ring-closing, and rearrangements under specific reaction conditions, leading to the formation of diverse heterocyclic systems.

The functional groups on this compound can participate in intramolecular reactions to form new rings. For instance, derivatives of this scaffold can be designed to undergo cyclization. A mechanistic proposal for a related system involves the formation of a stable iminium ion, which is then attacked by an internal nucleophile to close a ring. mdpi.com In principle, if the amino group is derivatized with a side chain containing an electrophilic center, intramolecular cyclization could occur to form fused or spirocyclic systems. nih.gov Such strategies are pivotal in constructing complex, polycyclic molecules from the simpler benzopyran core. The synthesis of spiro[piperidine-2,3'(2'H)-benzopyran] derivatives is a practical example of building more complex structures from the fundamental 3-amino-benzopyran scaffold. nih.gov

Molecular rearrangements, including ring-opening and ring-closing sequences, are known for chromone and chroman derivatives. researchgate.netacs.org In related systems like chromone-3-carboxylic acid, treatment with nucleophiles can induce the opening of the pyrone ring, followed by recyclization to form different heterocyclic products. researchgate.net For example, palladium-catalyzed reactions of 3-iodochromone with amines have been shown to proceed through a ring-opening/ring-closing mechanism to yield chroman-2,4-diones. acs.org

While these examples start from different derivatives, they establish the principle that the benzopyran framework can be dynamically transformed. For this compound, such rearrangements could potentially be triggered under strongly acidic or basic conditions, or through transition-metal catalysis, leading to the formation of isomeric structures or entirely different heterocyclic cores.

Stereochemical Control in Transformations of this compound

The presence of two adjacent chiral centers in this compound makes stereochemical control a critical aspect of its chemical transformations. The relative and absolute configurations of the amino and hydroxyl groups significantly influence the molecule's reactivity and the stereochemical outcome of its reactions.

Diastereoselective and Enantioselective Reactions

The synthesis of specific stereoisomers of this compound and its derivatives often relies on diastereoselective and enantioselective strategies. While specific studies on the target molecule are limited, research on analogous 3-aminochroman systems provides valuable insights. For instance, the reduction of precursor 3-amino-2H-1-benzopyran-4-one derivatives can proceed with high diastereoselectivity, influenced by the directing effects of the C3 amino substituent and the choice of reducing agent.

Enantioselective synthesis of related 3-aminochroman derivatives has been achieved through methods such as asymmetric hydrogenation catalyzed by transition metal complexes. For example, ruthenium-Synphos catalyzed asymmetric hydrogenation has been effectively used to produce enantiomerically enriched 3-aminochroman derivatives. acs.org These approaches often involve the creation of a chiral environment that favors the formation of one enantiomer over the other.

The development of enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans has been a focus in medicinal chemistry, with the different enantiomers often exhibiting distinct pharmacological activities. nih.gov The synthesis of these enantiomerically pure compounds can be achieved from chiral starting materials, such as (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. nih.gov

Influence of Starting Material Stereochemistry on Product Configuration

The stereochemistry of the starting this compound isomer is a determining factor in the configuration of the resulting products in subsequent reactions. The spatial arrangement of the amino and hydroxyl groups can direct the approach of reagents, leading to stereospecific outcomes.

In reactions where the chiral centers at C3 and C4 are retained, the product's stereochemistry is directly inherited from the starting material. For instance, in N-alkylation or acylation reactions of the amino group, the stereochemical integrity of the chiral centers is typically maintained.

In transformations that involve the formation of new stereocenters, the existing chirality of the this compound backbone can induce asymmetry in the product. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in stereoselective synthesis. The cis or trans relationship of the amino and hydroxyl groups can create a chiral environment that favors the formation of a specific diastereomer of the product.

The table below illustrates hypothetical examples of how the stereochemistry of the starting material could influence the product configuration in a given reaction.

| Starting Material Stereoisomer | Reagent/Reaction | Expected Major Product Diastereomer |

| (3R,4S)-3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol | Epoxidation | (2'S,3R,4S)-Spiro[oxirane-2,4'-chroman]-3'-amine |

| (3S,4R)-3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol | Epoxidation | (2'R,3S,4R)-Spiro[oxirane-2,4'-chroman]-3'-amine |

| (3R,4R)-3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol | Acetal Formation | Diastereomer A |

| (3S,4S)-3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol | Acetal Formation | Diastereomer B |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Mechanistic Studies of Specific Synthetic Transformations

While detailed mechanistic studies specifically for this compound are not extensively reported in the available literature, the mechanisms for the synthesis of related dihydropyran and benzopyran systems can provide valuable parallels. For instance, the synthesis of 3,4-disubstituted 2H-benzopyrans has been achieved through electrophilic cyclization of propargylic aryl ethers. nih.govnih.gov The proposed mechanism involves the initial formation of a vinyl cation or a bridged iodonium ion intermediate, followed by intramolecular attack of the aryl ring to form the benzopyran nucleus.

In the context of forming the 3-amino-4-ol substitution pattern, a plausible mechanistic pathway could involve the ring-opening of an epoxide precursor. The enzymatic ring-opening of epoxides with amines to synthesize β-amino alcohols has been studied, offering a green and efficient synthetic route. mdpi.com A proposed mechanism for the formation of a related 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one involves the protonation of a phthalide ring, leading to the formation of a stable iminium ion, which is then attacked by a cyanide anion. mdpi.com

Investigation of Reaction Intermediates

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in identifying and characterizing transient species in a reaction mixture. For example, in the iodolactonization of 5-hexenoic acids, low-temperature NMR studies have been used to observe the formation of an N-iodo complex as a key intermediate. nih.gov Similar techniques could be applied to study the reactions of this compound to identify key intermediates and gain a deeper understanding of the reaction pathways.

The following table summarizes potential intermediates that could be involved in transformations of this compound based on analogous reactions.

| Reaction Type | Plausible Intermediate | Method of Investigation |

| Electrophilic Cyclization | Vinyl Cation / Bridged Halonium Ion | Trapping experiments, Computational studies |

| Epoxide Ring-Opening | Protonated Epoxide | Kinetic studies, Isotope labeling |

| Rearrangement Reactions | Iminium Ion | Spectroscopic observation (NMR), Trapping with nucleophiles |

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 3,4 Dihydro 2h 1 Benzopyran 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-Dimensional (¹H and ¹³C) NMR Analysis

One-dimensional NMR provides the fundamental framework for the structural assignment of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol derivatives.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For a typical this compound structure, the aromatic protons on the benzopyran ring typically appear in the downfield region (δ 6.5-7.5 ppm). The protons on the dihydropyran ring exhibit characteristic signals: the proton at C4, bonded to the hydroxyl-bearing carbon, often appears as a doublet around δ 4.5-5.0 ppm, with its multiplicity indicating coupling to the proton at C3. The C3 proton, adjacent to the amino group, would resonate further upfield. The two protons at the C2 position are diastereotopic and are expected to appear as a complex multiplet, due to both geminal coupling to each other and vicinal coupling to the C3 proton. The protons of the amino (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The aromatic carbons resonate in the δ 115-160 ppm range, with the oxygen-bearing aromatic carbon (C8a) being the most downfield. The carbons of the dihydropyran ring, C2, C3, and C4, appear in the aliphatic region (δ 40-80 ppm). The specific chemical shifts provide crucial information for assigning the structure.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | ~4.2 (ax), ~4.0 (eq) | m | ~65 |

| 3 | ~3.1 | m | ~55 |

| 4 | ~4.8 | d | ~70 |

| 4a | - | - | ~122 |

| 5 | ~6.9 | d | ~129 |

| 6 | ~6.8 | t | ~121 |

| 7 | ~7.1 | t | ~128 |

| 8 | ~6.8 | d | ~117 |

| 8a | - | - | ~154 |

| NH₂ | Variable (broad s) | s | - |

| OH | Variable (broad s) | s | - |

Note: Data are hypothetical and representative. Actual values depend on the solvent and specific derivative.

Two-Dimensional (2D-NMR) Techniques (e.g., COSY, HSQC, HMBC)

2D-NMR experiments are indispensable for unambiguously confirming the complex structure and stereochemistry of these derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show a clear correlation between the proton at C4 and the proton at C3, and subsequently between the C3 proton and the C2 protons, confirming the sequence within the dihydropyran ring. unipi.itchemrxiv.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. chemrxiv.orgbeilstein-journals.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the signal at δ ~4.8 ppm to the carbon at δ ~70 ppm (C4). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govuni.lu It is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the C2 protons to carbons C3, C4, and the quaternary carbon C8a, and from the C4 proton to C4a and C5, confirming the fusion of the pyran and benzene (B151609) rings. The analysis of HMBC spectra can help elucidate the configuration of derivatives. nih.gov

Table 2: Expected Key HMBC Correlations for Structural Confirmation

| Proton(s) | Correlated Carbon(s) | Information Gained |

|---|---|---|

| H2 | C3, C4, C8a | Confirms pyran ring structure and linkage to benzene ring |

| H4 | C2, C3, C4a, C5 | Confirms pyran ring structure and linkage to benzene ring |

| H5 | C4, C4a, C7, C8a | Confirms aromatic ring substitution pattern |

| H8 | C4a, C6, C7, C8a | Confirms aromatic ring substitution pattern |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₁₁NO₂), the molecular ion peak [M]⁺ would be observed in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For instance, HRMS can confidently confirm the molecular formula C₉H₁₁NO₂ by providing an exact mass that matches the calculated theoretical value. Predicted mass data for related structures, such as 3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile ([M+H]⁺ at m/z 175.08660), demonstrates the utility of this technique. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The presence of both an alcohol and an amine group would result in strong, broad absorption bands in the 3200-3600 cm⁻¹ region due to O-H and N-H stretching vibrations. The aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydropyran ring are found just below 3000 cm⁻¹. A key feature would be the strong absorption corresponding to the aryl alkyl ether C-O-C asymmetric stretch, expected around 1230-1270 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretch | 3200 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Ether C-O-C | Asymmetric Stretch | 1230 - 1270 | Strong |

| Alcohol C-O | Stretch | 1000 - 1200 | Strong |

X-ray Diffraction Analysis for Absolute Configuration Determination and Solid-State Structure

For crystalline derivatives, single-crystal X-ray diffraction is the most powerful method for unambiguous structure determination. It provides precise three-dimensional coordinates of every atom in the molecule, thereby establishing not only the connectivity but also the absolute configuration of chiral centers and the preferred conformation in the solid state.

This technique is essential for definitively assigning the relative stereochemistry (cis or trans) of the amino and hydroxyl substituents at the C3 and C4 positions. Furthermore, X-ray analysis reveals detailed conformational information, such as the puckering of the dihydropyran ring (which often adopts a half-chair conformation), and maps the network of intermolecular interactions, like hydrogen bonds involving the -OH and -NH₂ groups, that dictate the crystal packing. Studies on related pyran and piperazine (B1678402) derivatives have demonstrated the power of X-ray crystallography in confirming molecular structures and stereochemistry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation

Chiroptical techniques are vital for analyzing chiral molecules in solution. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipi.it This technique is particularly sensitive to the three-dimensional arrangement of chromophores and can be used to assign the absolute configuration of stereocenters. nih.gov

For this compound, the benzene ring acts as a chromophore. The ECD spectrum is determined by the spatial relationship between the benzene chromophore and the chiral centers at C3 and C4. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be confidently assigned. The sign of the Cotton effects in the ECD spectrum is directly related to the stereochemistry, allowing for the differentiation of enantiomers and diastereomers in solution. nih.gov

Computational Chemistry Investigations of 3 Amino 3,4 Dihydro 2h 1 Benzopyran 4 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol system and its analogues, these methods have been pivotal in elucidating their electronic structure and predicting their reactivity.

While specific DFT studies on the ground state geometry of this compound are not extensively reported in the literature, the methodologies applied to related chroman derivatives provide a framework for understanding its structural characteristics. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy.

For the broader class of chromane (B1220400) derivatives, DFT has been used to confirm the main conformation in solution. researchgate.net These studies often involve comparing calculated parameters, such as bond lengths, bond angles, and dihedral angles, with experimental data obtained from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G**) is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.net

A hypothetical DFT study on this compound would likely reveal the preferred orientation of the amino and hydroxyl groups on the dihydropyran ring. The interplay of intramolecular hydrogen bonding between these groups and with the ether oxygen of the benzopyran ring would be a key determinant of the lowest energy conformation.

Table 1: Representative Theoretical Bond Lengths and Angles for a Chroman Ring System

| Parameter | Typical Calculated Value (DFT) |

| C2-C3 Bond Length | ~1.53 Å |

| C3-C4 Bond Length | ~1.52 Å |

| C4-O5 Bond Length | ~1.38 Å |

| C2-C3-C4 Bond Angle | ~110° |

| C3-C4-O5 Bond Angle | ~112° |

Note: These are generalized values for a chroman ring and would vary with substitution.

Transition state analysis is a powerful computational tool used to model the energy barriers of chemical reactions, thereby predicting their feasibility and kinetics. For the synthesis of this compound and its derivatives, understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.

Computational modeling can be used to investigate the transition states of key synthetic steps, such as the reduction of a chromanone precursor or the introduction of the amino group. By calculating the energy of the transition state, chemists can identify the rate-determining step of a reaction and explore alternative pathways that might be more efficient. For instance, in the synthesis of related heterocyclic systems, computational methods have been used to elucidate the mechanisms of cyclization reactions.

Molecular Modeling for Conformational Analysis and Ligand-Receptor Docking Studies

Molecular modeling techniques are essential for understanding the three-dimensional structure of molecules and their interactions with biological macromolecules. For the this compound system, these methods are particularly important for elucidating its potential as a pharmacologically active agent.

A study on related chroman derivatives employed a "ring-close" strategy for conformational restriction to improve pharmacokinetic properties. nih.gov Another investigation on chromane derivatives utilized a combination of DFT calculations and 3JHH coupling constants from NMR to confirm the main conformation in solution. researchgate.net In one case, X-ray analysis revealed that hydrogen atoms at C2 and C4 were in axial positions, while the hydrogen at C3 was equatorial. researchgate.net

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Derivatives of 3-Amino-3,4-dihydro-2H-1-benzopyran have been identified as potent ligands for the 5-HT1A serotonin (B10506) receptor. nih.govnih.govnih.gov Molecular docking studies have been instrumental in understanding the binding modes of these compounds within the 5-HT1A receptor active site. These studies have shown that the dextrorotatory enantiomers of these derivatives generally exhibit better affinity and selectivity for 5-HT1A receptors. nih.gov

Table 2: Key Interactions in Ligand-Receptor Docking of a 3-Amino-3,4-dihydro-2H-1-benzopyran Derivative with the 5-HT1A Receptor (Hypothetical)

| Interacting Residue in Receptor | Type of Interaction | Functional Group on Ligand |

| Aspartic Acid | Ionic Bond | Protonated Amino Group |

| Serine | Hydrogen Bond | Hydroxyl Group |

| Phenylalanine | Pi-Pi Stacking | Benzene (B151609) Ring of Benzopyran |

| Leucine | Hydrophobic Interaction | Dihydropyran Ring |

Computational Approaches to Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the 3-Amino-3,4-dihydro-2H-1-benzopyran series, QSAR studies have been crucial in identifying the structural features that are important for high affinity to the 5-HT1A receptor. nih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 or Ki values).

The development of a robust QSAR model involves several steps, including dataset preparation, descriptor calculation, variable selection, model building, and validation. mdpi.comu-strasbg.frresearchgate.net Common statistical methods used in QSAR include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as k-nearest neighbors (kNN) and support vector machines (SVM). researchgate.net For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to analyze the steric and electrostatic fields of the molecules. mdpi.com

A validated QSAR model can be a powerful tool for predictive modeling in chemical design. mdpi.com By inputting the structure of a novel, yet-to-be-synthesized compound into the model, its biological activity can be predicted. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

In the context of 3-Amino-3,4-dihydro-2H-1-benzopyran derivatives, QSAR models have been used to design rigid spirobenzopyran analogues. nih.gov These models, based on similarity indices and pharmacophore models, have successfully guided the synthesis of new compounds with nanomolar affinities for the 5-HT1A receptor. nih.gov A good correlation between the predicted and experimental binding values has been observed, demonstrating the predictive power of these computational approaches. nih.gov

Development and Application of Pharmacophore Models

Pharmacophore modeling represents a cornerstone in the computational investigation of this compound and its analogs, providing crucial insights into the structural features required for their biological activity. This approach is instrumental in rational drug design, particularly in the discovery and optimization of ligands for various receptors, most notably the serotonin 5-HT1A receptor. acs.orgnih.gov

Pharmacophore models are three-dimensional arrangements of essential chemical features that a molecule must possess to interact with a specific biological target. These models serve as powerful tools for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for desired biological activity. nih.gov They are also pivotal in guiding the synthesis of new derivatives with enhanced potency and selectivity. nih.gov

Research into the 3-Amino-3,4-dihydro-2H-1-benzopyran scaffold has leveraged pharmacophore modeling to elucidate the key molecular interactions governing their affinity for the 5-HT1A receptor. acs.orgnih.gov These computational models have been instrumental in the design of more rigid analogs, such as spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans], to probe the conformational requirements for receptor binding. acs.orgnih.gov

Detailed Research Findings

The development of pharmacophore models for this compound systems typically involves a ligand-based approach. This methodology derives a common set of chemical features from a series of known active compounds. For the 5-HT1A receptor, these models generally highlight the importance of a basic nitrogen atom, an aromatic ring, and specific hydrogen bonding interactions, which are consistent with the established pharmacophoric requirements for this receptor class.

While specific, detailed pharmacophore models for the exact this compound are not always publicly detailed, the principles derived from studies on closely related analogs provide a clear understanding of the necessary structural motifs. These studies have consistently shown that the dextrorotatory enantiomers of this class of compounds exhibit higher affinity and selectivity for the 5-HT1A receptor, a finding that can be rationalized through pharmacophoric mapping. acs.orgnih.gov

The application of these pharmacophore models extends to quantitative structure-activity relationship (QSAR) studies, which seek to correlate the structural properties of the molecules with their biological activities. nih.gov By aligning molecules to a validated pharmacophore, it is possible to derive predictive QSAR models that can estimate the biological activity of newly designed compounds prior to their synthesis. nih.gov

The following interactive table represents a generalized pharmacophore model for 5-HT1A receptor agonists based on the 3-Amino-3,4-dihydro-2H-1-benzopyran scaffold, as inferred from the available literature. The features and distances are illustrative of the key interaction points necessary for high-affinity binding.

| Pharmacophoric Feature | Description | Typical Distance to Basic Nitrogen (Å) |

|---|---|---|

| Aromatic Ring (AR) | The benzopyran ring system. | 4.5 - 6.0 |

| Basic Nitrogen (N) | The protonatable amine at the 3-position. | N/A |

| Hydrogen Bond Donor (HBD) | The hydroxyl group at the 4-position. | 2.8 - 3.5 |

| Hydrogen Bond Acceptor (HBA) | The ether oxygen of the benzopyran ring. | 3.0 - 4.0 |

The application of such pharmacophore models in virtual screening campaigns has the potential to identify novel chemical scaffolds that fit the defined pharmacophoric constraints. These virtual "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity at the receptor's active site. This integrated computational approach significantly streamlines the drug discovery process, reducing the time and resources required to identify promising lead compounds.

Structure Activity Relationship Sar Studies of 3 Amino 3,4 Dihydro 2h 1 Benzopyran 4 Ol Derivatives

Impact of Substitution Patterns on Molecular Recognition and Binding Affinity

The affinity of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol derivatives for their biological targets is highly sensitive to the nature and position of various substituents on the benzopyran core and the amino group.

Effects of Aromatic Ring Substitutions

Substitutions on the aromatic portion of the benzopyran ring play a critical role in modulating the pharmacological profile of these derivatives. Research has shown that altering substituents on the benzene (B151609) ring can influence hydrophobic, aromatic, and hydrogen-bonding interactions with the receptor. For instance, the introduction of 5-alkoxy groups has been a strategy in the development of ligands with affinity for 5-HT1A, 5-HT2A, and D2 receptors. In other related chromane (B1220400) systems, the presence of free hydroxyl groups on the aromatic ring, as opposed to methoxy-substituted analogues, was found to confer much stronger antiplasmodial activity, highlighting the importance of hydrogen-bonding capacity in certain receptor interactions.

Influence of N-Substitution on Interaction Profiles

Modifications to the extracyclic amino group at the 3-position are pivotal in defining the interaction profile and receptor affinity. Studies aimed at identifying the optimal structural requirements for high affinity at 5-HT1A receptors have explored various modifications of this amino substituent. nih.gov

Key findings indicate that derivatives featuring imido or sulfonamido functional groups at the terminus of an alkyl side chain attached to the nitrogen atom show excellent affinity. nih.gov The length of this alkyl chain is also crucial, with a four-methylene chain being identified as preferential for optimal interaction with the 5-HT1A receptor. nih.gov Furthermore, creating more rigid structures by incorporating the exocyclic nitrogen into a spirocyclic system, such as in spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans], has been a successful strategy to produce analogues with high affinity and selectivity for 5-HT1A receptors. nih.gov

Role of Substituents at the 5-Position

The 5-position on the benzopyran ring has been a particular focus for synthetic modification to fine-tune receptor interactions. A series of derivatives with diverse substituents at this position were prepared to systematically explore how variations in hydrophobicity, aromaticity, and hydrogen-bond accepting capacity affect binding to serotoninergic receptors.

These efforts led to the discovery of compounds with high affinity for both 5-HT1A and 5-HT7 receptors. One standout derivative, compound 2b from a specific study, demonstrated exceptionally high affinity with a Ki value of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor. This highlights the significant impact that a carefully chosen substituent at the 5-position can have on the potency and selectivity profile of the entire molecule.

Table 1: In-Vitro Binding Affinity of a 5-Substituted Derivative

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 2b | 5-HT1A | 0.3 |

| 2b | 5-HT7 | 3.1 |

Data sourced from a study on 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives.

Stereochemical Influences on Ligand-Receptor Interactions

The this compound scaffold contains two chiral centers at the C3 and C4 positions. Consequently, the three-dimensional arrangement of the amino and hydroxyl groups is a critical determinant of ligand-receptor interactions, leading to significant differences in activity between stereoisomers.

Enantiomeric Differences in Binding and Selectivity

The resolution of racemic mixtures has been a crucial step in the pharmacological characterization of these derivatives, revealing strong enantiomeric preferences in receptor binding. For derivatives targeting the 5-HT1A receptor, a consistent pattern has emerged where the dextrorotatory (+) enantiomers exhibit significantly better affinity and selectivity compared to their levorotatory (-) counterparts. nih.govnih.gov

For example, after resolving the racemic mixture of a particularly active compound, the dextrorotatory enantiomer showed superior affinity for the 5-HT1A receptor. nih.gov This stereoselectivity was also observed in the more rigid spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyran] series, where the (+)-enantiomer, (+)-11a , possessed higher affinity and selectivity for 5-HT1A receptors than its levorotatory analogue, (-)-11a . nih.gov These findings underscore that the specific chirality at the stereogenic centers is essential for achieving optimal orientation within the receptor's binding pocket.

Table 2: Enantiomeric Selectivity for 5-HT1A Receptor

| Compound Series | More Active Enantiomer | Receptor Affinity/Selectivity |

|---|---|---|

| 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives | Dextrorotatory (+) | Higher affinity and selectivity |

| Spiro[pyrrolidine/piperidine-benzopyrans] | Dextrorotatory (+) | Higher affinity and selectivity |

Information based on studies of 5-HT1A receptor ligands. nih.govnih.gov

Diastereomeric Effects on Interaction Specificity

The differentiation between cis and trans isomers of related dihydrobenzofuran structures can be confirmed using 1H NMR spectroscopy, where the coupling constants between the protons at C3 and C4 differ based on their dihedral angle, in accordance with the Karplus equation. nih.gov While extensive research has focused on resolving and evaluating the enantiomers of a lead diastereomer, detailed comparative studies on the binding affinities of different diastereomers (e.g., cis vs. trans) of this compound are not extensively detailed in the literature. However, the consistent use of a single diastereomeric series in advanced studies implies that the relative stereochemistry is a critical, and likely early, selection criterion in the drug discovery process. The specific cis or trans configuration dictates the fundamental conformation of the heterocyclic ring and the projection of the key binding groups, thus exerting a primary influence on interaction specificity.

Spatial and Electronic Requirements for Optimal Molecular Interaction

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent atoms. Research has consistently shown that specific spatial arrangements and electronic distributions are critical for high-affinity binding to receptors, particularly serotonin (B10506) receptors like 5-HT1A. nih.govresearchgate.net

A pivotal factor in the SAR of these compounds is stereochemistry . For many series of these derivatives, the biological activity is stereoselective, with the dextrorotatory enantiomers often exhibiting significantly higher affinity and selectivity for the 5-HT1A receptor compared to their levorotatory counterparts. nih.govnih.gov This highlights a specific chiral recognition at the receptor binding site, where one enantiomer achieves a more favorable orientation for interaction.

Substitutions on the benzopyran ring and the extrinsic amino group also play a crucial role in modulating activity. nih.gov Modifications at the 5-position of the benzopyran ring have been shown to significantly influence affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net For instance, the introduction of certain substituents can enhance binding affinity, suggesting the presence of a specific pocket in the receptor that can accommodate these groups.

The nature and length of the alkyl side chain attached to the amino group are additional determinants of activity. nih.gov Studies have indicated a preferential length of four methylene (B1212753) units for the side chain, suggesting an optimal distance between the core benzopyran structure and a terminal functional group for effective receptor engagement. nih.gov The presence of imido or sulfonamido functional groups at the terminus of this chain has been found to be particularly favorable for high affinity. nih.gov

To further probe the spatial requirements, rigid analogues such as spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] have been synthesized. nih.govacs.org The high affinity of some of these constrained molecules confirms the importance of a specific conformation of the aminobenzopyran scaffold for receptor binding. These rigid structures help to define the optimal geometry of the pharmacophore.

The following table summarizes the impact of various structural modifications on the binding affinity of this compound derivatives for the 5-HT1A receptor.

| Structural Modification | Observation | Inference on Spatial/Electronic Requirement | Reference |

| Stereochemistry | Dextrorotatory enantiomers show higher affinity. | The receptor binding site is chiral and has a specific orientation for optimal interaction. | nih.govnih.gov |

| 5-Position Substitution | Certain substituents enhance affinity for 5-HT1A and 5-HT7 receptors. | A specific pocket exists at the receptor that can accommodate substituents at this position. | researchgate.net |

| Amino Side Chain Length | A four-methylene chain is often optimal. | An ideal distance is required between the benzopyran core and the terminal group of the side chain. | nih.gov |

| Terminal Functional Group | Imido or sulfonamido groups are favorable. | Specific hydrogen bonding and/or electronic interactions are crucial at the end of the side chain. | nih.gov |

| Conformation | Rigid spirocyclic analogues retain high affinity. | A specific, relatively rigid conformation of the molecule is preferred for binding. | nih.govacs.org |

Design Principles for Modulating Structure-Activity Profiles

The systematic exploration of the SAR of this compound derivatives has led to the formulation of several key design principles for modulating their activity and selectivity. These principles guide the rational design of new analogues with improved pharmacological profiles.

One of the primary design principles is the exploitation of stereochemistry . The consistent observation of higher activity in dextrorotatory enantiomers means that chiral synthesis or resolution of racemates is a critical strategy for obtaining potent compounds. nih.govnih.gov Focusing on the synthesis of the more active enantiomer can lead to drugs with higher potency and potentially fewer side effects.

Another important principle is the optimization of the N-alkyl side chain . The length and terminal functionality of this chain are key handles for tuning affinity and selectivity. The "four-carbon linker" rule, coupled with the incorporation of terminal imido or sulfonamido moieties, has proven to be a successful strategy for enhancing 5-HT1A receptor affinity. nih.gov

Molecular rigidity is a powerful design concept that has been successfully applied to this class of compounds. The development of spirocyclic derivatives has been instrumental in confirming the bioactive conformation and has led to the discovery of highly potent ligands. nih.govacs.orgcapes.gov.br By constraining the molecule into a more rigid framework, the entropic penalty of binding is reduced, which can lead to higher affinity.

Substitution on the aromatic ring provides a means to fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the receptor. researchgate.netnih.gov The use of palladium-mediated cross-coupling reactions has enabled the synthesis of a diverse range of 5-substituted derivatives, allowing for a systematic exploration of the chemical space around this position. researchgate.net This has led to compounds with high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net

The development of Quantitative Structure-Activity Relationship (QSAR) models has also emerged as a valuable design tool. nih.govacs.org These models, based on the correlation between the physicochemical properties of the molecules and their biological activities, can predict the affinity of novel, unsynthesized compounds. This in-silico approach allows for the prioritization of synthetic targets, thereby accelerating the drug discovery process.

The design principles for modulating the structure-activity profiles of this compound derivatives are summarized in the table below.

| Design Principle | Strategy | Outcome | Reference |

| Stereochemical Control | Enantioselective synthesis or resolution to isolate the dextrorotatory enantiomer. | Increased potency and selectivity. | nih.govnih.gov |

| Side Chain Optimization | Introduction of a four-carbon linker with a terminal imido or sulfonamido group. | Enhanced affinity for the 5-HT1A receptor. | nih.gov |

| Conformational Constraint | Synthesis of rigid spirocyclic analogues. | Confirmation of bioactive conformation and discovery of potent ligands. | nih.govacs.orgcapes.gov.br |

| Aromatic Ring Substitution | Introduction of various substituents at the 5-position. | Modulation of affinity and selectivity for different serotonin receptor subtypes. | researchgate.netnih.gov |

| Computational Modeling | Development and use of QSAR models. | Prediction of biological activity and prioritization of synthetic targets. | nih.govacs.org |

Synthetic Utility and Building Block Applications of 3 Amino 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Strategic Employment as a Versatile Synthetic Intermediate

The bifunctional nature of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol, containing both a nucleophilic amino group and a hydroxyl group, provides multiple reaction sites. This allows for its strategic use as an intermediate in the synthesis of more complex molecules, where its core structure serves as a foundational scaffold for further chemical elaboration.

While direct synthesis of complex natural products from this specific scaffold is not extensively documented, its primary utility lies in the creation of structurally related analogs of pharmacologically important molecules. Researchers have extensively used the 3-amino-3,4-dihydro-2H-1-benzopyran moiety as a key precursor to develop novel compounds with significant biological activity, particularly ligands for various receptors. nih.govnih.gov A series of derivatives have been prepared to explore the structural requirements for high affinity at serotonergic (5-HT) and dopaminergic (D2) receptors. nih.govnih.govnih.gov Modifications typically involve substitutions on the extracyclic amino group, alterations to the length of appended alkyl side chains, and the introduction of various functional groups like imides or sulfonamides. nih.gov These efforts have led to the identification of potent receptor agonists and antagonists, some of which have advanced to further stages of investigation as potential therapeutic agents. nih.govnih.gov

The presence of two stereocenters at the C3 and C4 positions makes this compound an important chiral building block for asymmetric synthesis. researchgate.net The stereochemistry of these centers is crucial for biological activity, as enantiomers often exhibit different affinities and selectivities for their biological targets. For instance, in series developed as 5-HT1A receptor ligands, the dextrorotatory enantiomers consistently demonstrated superior affinity and selectivity compared to their levorotatory counterparts. nih.govnih.gov

The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this scaffold is therefore a key area of research. researchgate.net These chiral synthons are invaluable in the preparation of single-enantiomer drugs, where a specific stereoisomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to adverse effects. Amino acids and their derivatives are often employed as chiral auxiliaries or precursors in the broader field of asymmetric synthesis to construct such enantiopure molecules. researchgate.netnih.gov

Interactive Data Table: Chiral Derivatives and Receptor Affinity

The table below summarizes key findings from structure-activity relationship (SAR) studies on derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran, highlighting the impact of chirality and structural modifications on receptor binding affinity.

| Compound Series | Key Structural Modification | Chirality | Target Receptor(s) | Result / Finding | Citation(s) |

| Spiro[pyrrolidine-2,3'(2'H)-benzopyrans] | Rigid spirocyclic analog formation | Dextrorotatory (+) | 5-HT1A | Showed better affinity and selectivity than the levorotatory analog. | nih.gov |

| Spiro[piperidine-2,3'(2'H)-benzopyrans] | Rigid spirocyclic analog formation | Dextrorotatory (+) | 5-HT1A | The (+)-enantiomer proved to be a full agonist in vitro. | nih.gov |

| N-Substituted aminobenzopyrans | Imido or sulfonamido functional groups on a C4 alkyl chain | Dextrorotatory (+) | 5-HT1A | The (+)-enantiomers showed better affinity and selectivity. | nih.gov |

| 5-Alkoxy-3-aminobenzopyrans | Alkoxy group at the 5-position of the benzopyran ring | Racemic | 5-HT1A, 5-HT2A, D2 | Produced potent and selective ligands for 5-HT2A or mixed 5-HT1A/D2 receptors. | nih.gov |

| 5-Substituted aminobenzopyrans | Various substituents at the 5-position via cross-coupling | Racemic | 5-HT1A, 5-HT7 | Resulted in compounds with high affinity for both 5-HT1A and 5-HT7 receptors. | nih.gov |

Synthesis of Complex Heterocyclic Scaffolds and Ring Systems

The inherent reactivity of the 3-amino-4-ol substitution pattern on the benzopyran ring makes it an ideal starting point for the construction of more elaborate heterocyclic structures. The functional groups can participate in intramolecular cyclization or intermolecular annulation reactions to build fused and polycyclic systems.

The vicinal amino and hydroxyl groups on the chroman skeleton are perfectly positioned to undergo reactions that form an additional ring fused to the parent structure. A notable example is the synthesis of 7-amino-3a,4-dihydro-3H- nih.govbenzopyrano[4,3-c]isoxazole derivatives. nih.gov In this transformation, the amino and hydroxyl groups of the starting material are utilized to construct a new isoxazole (B147169) ring that is fused across the C3 and C4 positions of the benzopyran ring. This strategy provides a direct route to novel tricyclic isoxazolines, which have been explored for dual activity as 5-HT reuptake inhibitors and α2-adrenoceptor antagonists. nih.gov Such intramolecular cyclizations are a powerful tool for converting a relatively simple building block into a complex, rigid, and stereochemically defined fused system.

Beyond simple fused systems, the this compound scaffold serves as a valuable precursor for creating novel polycyclic frameworks. Synthetic strategies such as cycloaddition and annulation reactions can be employed to build additional rings onto the benzopyran core. mdpi.comnih.gov For example, diversity-oriented synthesis approaches have been developed to construct complex polycyclic and spiro-heterocyclic skeletons by reacting suitable building blocks under controlled conditions. nih.gov While these examples may use different starting materials, the principles apply to the functionalized benzopyran scaffold. The rigidity of the chroman unit combined with the reactive handles allows it to act as a diene, dienophile, or other reactive partner in annulation reactions, leading to the generation of structurally diverse and complex molecules with potential applications in drug discovery. mdpi.comnih.gov

Combinatorial Synthesis and Chemical Library Generation

The this compound scaffold is exceptionally well-suited for combinatorial synthesis and the generation of chemical libraries. Its structure presents multiple points for diversification, primarily the amino group, the hydroxyl group, and the aromatic ring. By systematically varying the substituents at these positions, large collections of related compounds can be rapidly synthesized and screened for biological activity.

Numerous studies have demonstrated this principle by preparing extensive series of derivatives. nih.govnih.govnih.govnih.gov For example, libraries have been generated by:

N-Acylation/Alkylation: Reacting the amino group with a diverse set of carboxylic acids, sulfonyl chlorides, or alkylating agents to explore the effect of different substituents on receptor affinity. nih.gov

Aromatic Substitution: Utilizing palladium-mediated cross-coupling reactions to introduce a variety of substituents at the 5-position of the benzopyran ring, thereby probing the electronic and steric requirements of the receptor binding pocket. nih.gov

Spirocyclization: Designing and synthesizing rigid spirocyclic analogues by incorporating the amino group into a new ring system, which led to potent and selective ligands. nih.gov

Solid-phase synthesis techniques can also be applied, where the benzopyran scaffold is attached to a resin and subsequently modified, allowing for efficient purification and the creation of large libraries of drug-like molecules. researchgate.net This high-throughput approach is fundamental to modern drug discovery, enabling the exploration of vast chemical space to identify lead compounds with desired pharmacological profiles.

Parallel Synthesis Methodologies

Parallel synthesis has emerged as a important methodology in medicinal chemistry for the rapid generation of compound libraries, enabling efficient exploration of structure-activity relationships (SAR). This approach involves the simultaneous synthesis of a large number of discrete compounds in a spatially separated manner, typically utilizing automated or semi-automated techniques. For the this compound scaffold and its analogues, parallel synthesis strategies are employed to systematically introduce a variety of substituents at different positions of the benzopyran ring and the amino group. This allows for a comprehensive investigation of how different functional groups impact the biological activity of the resulting molecules.

A common strategy in the parallel synthesis of benzopyran derivatives involves a multi-well plate format, where different building blocks are added to individual wells containing a common intermediate. spirochem.com For instance, a key intermediate such as a protected this compound can be arrayed in a 96-well plate. Subsequently, a diverse set of acylating or alkylating agents can be dispensed into the wells to generate a library of N-substituted derivatives. Similarly, variations on the aromatic ring of the benzopyran scaffold can be achieved through parallel cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, on a suitably functionalized benzopyran core. nih.gov

Microwave-assisted organic synthesis has also been effectively integrated into parallel synthesis workflows for chroman-4-one derivatives. acs.org The use of microwave irradiation can significantly accelerate reaction times, allowing for the rapid generation of compound libraries. For example, a one-step base-mediated aldol (B89426) condensation between substituted 2'-hydroxyacetophenones and various aldehydes can be efficiently carried out in a parallel format to produce a diverse library of chroman-4-ones. acs.org

Solid-phase synthesis offers another powerful platform for the parallel construction of benzopyran libraries. In this approach, the benzopyran scaffold is attached to a solid support, such as a polystyrene resin, via a suitable linker. acs.org This allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be easily washed away. The immobilized scaffold can then be subjected to a series of chemical transformations in a parallel manner to introduce diversity. Finally, the desired products are cleaved from the solid support. A notable example is the use of a selenenyl bromide resin for the cycloloading and subsequent elaboration of benzopyrans. acs.org

The table below summarizes various research findings on the parallel synthesis of benzopyran and chroman derivatives, highlighting the methodologies and the scope of the generated libraries.

| Methodology | Key Intermediate/Scaffold | Diversification Strategy | Number of Compounds Synthesized | Reference |

| Solid-Phase Synthesis | Polystyrene-based selenenyl bromide resin | Cycloloading of phenols and subsequent elaboration | Six focused combinatorial libraries | acs.org |

| Microwave-Assisted Synthesis | 2'-Hydroxyacetophenones | Aldol condensation with various aldehydes | A series of substituted chroman-4-ones | acs.org |

| Solution-Phase Parallel Synthesis | Substituted 2-oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic acid hydrazides | Cyclization with various reagents to form azetidin-2-ones, pyrrolidin-2-ones, oxadiazoles, and thiazolidin-4-ones | 30 new coumarin (B35378) analogues | nih.gov |